Coniferyl ferulate
Overview
Description
Coniferyl ferulate is a compound known for its presence in Angelica sinensis and its multiple pharmacological activities. It is also noted for its chemical instability and is abundant in certain plant species. Coniferyl ferulate plays a role in the formation of lignin in plants, which is a complex polymer providing structural support to plant cell walls .
Synthesis Analysis
The synthesis of coniferyl ferulate involves the reduction of ferulic acid to coniferyl alcohol. This process occurs in higher plants and is dependent on ATP, CoA, and reduced pyridine nucleotides. The reaction sequence involves the intermediate formation of feruloyl-CoA and coniferyl aldehyde, which is then reduced to coniferyl alcohol .
Molecular Structure Analysis
Coniferyl ferulate is involved in the formation of cross-coupled products with coniferyl alcohol through radical coupling reactions. These reactions produce a series of cross-coupled dimers with various linkages, such as β-O-4-, β-5-/8-5-, and 8-β-linkages. The molecular structure of these dimers has been characterized by NMR spectroscopy, demonstrating the complexity and diversity of the cross-coupling interactions .
Chemical Reactions Analysis
Coniferyl ferulate participates in radical coupling reactions with coniferyl alcohol, forming cross-coupled products that are important for the polymer cross-coupling interactions among polysaccharides and monolignols or lignin in plant cell walls. These reactions are facilitated by enzymes such as peroxidase in the presence of hydrogen peroxide . Additionally, coniferyl ferulate can be incorporated into lignin, which enhances the alkaline delignification and enzymatic degradation of cell walls .
Physical and Chemical Properties Analysis
The physical and chemical properties of coniferyl ferulate have been studied through various extraction methods from Angelica sinensis. The extraction efficiency of coniferyl ferulate varies depending on the method used, with pressurized liquid extraction and sonication extraction showing high efficiency. The compound's instability and reactivity play a significant role in its extraction and subsequent applications .
Applications and Case Studies
Coniferyl ferulate has been studied for its potential applications in various fields. For instance, its incorporation into lignin has been shown to facilitate fiber delignification and utilization, which could be beneficial for pulping and paper production . In the medical field, oral administration of coniferyl ferulate has been found to attenuate depression symptoms in mice by reshaping gut microbiota and microbial metabolism, suggesting its potential as a nutritional strategy for treating depression . Additionally, biosynthetic polymers based on ferulic acid and coniferyl alcohol have been studied for their sorption capacity with respect to mycotoxins, indicating potential applications in food safety .
Scientific Research Applications
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Extraction Methods
- Coniferyl ferulate is abundant in Angelica sinensis and is noted for its multiple pharmacological activities .
- Various methods such as sonication extraction (SE), pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), hydrodistillation (HD), and decoction (DC) are used for its extraction .
- The order of extraction efficiency is: PLE≈SE>SFE>>HD, DC .
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Alleviating Xylene-Caused Hematopoietic Stem and Progenitor Cell Toxicity
- Xylene exposure is known to induce toxicity in hematopoietic stem and progenitor cells (HSPCs), leading to bone marrow suppression and potential leukemogenesis .
- Coniferyl ferulate can mitigate the detrimental impact of xylene on HSPCs by targeting Mgst2, particularly within subpopulations of neutrophil progenitors .
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Inhibiting Xanthine Oxidase (XO)
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Catabolism
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Increasing Syringyl Units in Sorghum bicolor
- Ferulate 5-hydroxylase (F5H) of the monolignol pathway catalyzes the hydroxylation of coniferyl alcohol, coniferaldehyde, and ferulic acid to produce 5-hydroxyconiferyl moieties, which lead to the formation of sinapic acid and syringyl (S) lignin monomers .
- Overexpression of F5H in sorghum increases S-lignin without increasing total lignin content or affecting plant growth .
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Regulation of Coniferaldehyde 5-Hydroxylase
Safety And Hazards
Future Directions
Coniferyl ferulate has been found to alleviate depression-like behaviors by improving the reconstruction of the gut microbiome and downregulating the expression levels of IL-6, IL-1β, and TNF-α to decrease colonic inflammation . It also shows a potential multidrug resistance reversal effect for antitumor adjuvant therapy .
properties
IUPAC Name |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIMMMHQDNVRS-YZQQHVNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coniferyl ferulate | |
CAS RN |
63644-62-2 | |
Record name | Coniferyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONIFERYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.